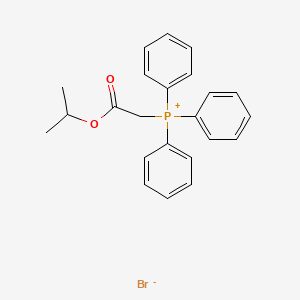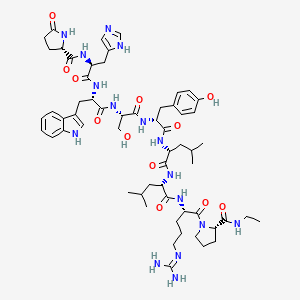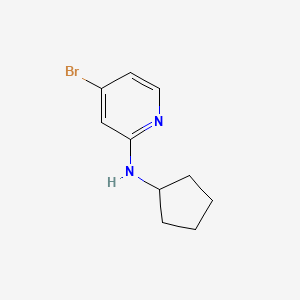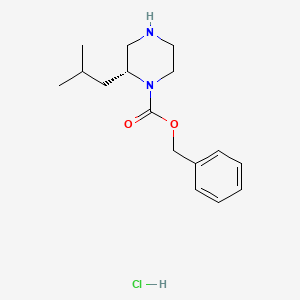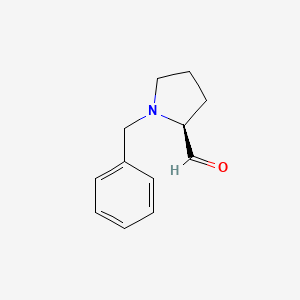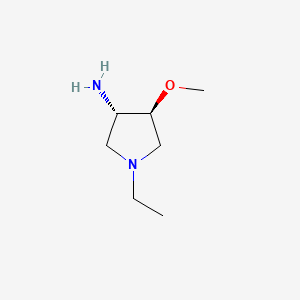
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine, also known as (−)-cis-4,5-epoxy-2,3,6,7-tetrahydro-1H-azepino[5,4,3-cd]indole or ibogaine, is a psychoactive alkaloid derived from the root bark of the African shrub Tabernanthe iboga. It has been used traditionally in African spiritual practices and is currently being researched for its potential therapeutic effects on addiction and other psychiatric disorders.
Mecanismo De Acción
Ibogaine has a complex mechanism of action, involving multiple neurotransmitter systems in the brain. It is thought to interact with receptors for serotonin, dopamine, and other neurotransmitters, as well as modulating ion channels and gene expression. It may also have anti-inflammatory and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Ibogaine has been shown to have a range of biochemical and physiological effects, including altering brain wave patterns, increasing heart rate and blood pressure, and inducing nausea and vomiting. It may also have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ibogaine has several advantages for use in laboratory experiments, including its ability to selectively target addiction-related pathways in the brain and its potential for long-lasting effects. However, its use is limited by safety concerns, including the risk of cardiac arrhythmias and seizures, and the lack of FDA approval.
Direcciones Futuras
There are several potential future directions for research on ibogaine, including:
1. Developing safer and more effective formulations for clinical use
2. Investigating the mechanisms underlying its anti-addictive effects
3. Exploring its potential for treating other psychiatric disorders, such as depression and PTSD
4. Studying its effects on neuroplasticity and brain development
5. Investigating its potential for use in combination with other therapies, such as psychotherapy and pharmacotherapy.
Métodos De Síntesis
Ibogaine can be synthesized from the precursor compound voacangine, which is found in the root bark of the African tree Voacanga africana. The synthesis involves several chemical steps, including oxidation, reduction, and cyclization reactions. The final product is typically purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Ibogaine has been studied for its potential use in treating addiction to opioids, cocaine, and other drugs. It is thought to work by resetting the brain's reward pathways and reducing cravings. However, its use is currently limited due to safety concerns and the lack of FDA approval.
Propiedades
IUPAC Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-9-4-6(8)7(5-9)10-2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGYVVKMKSHJT-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)
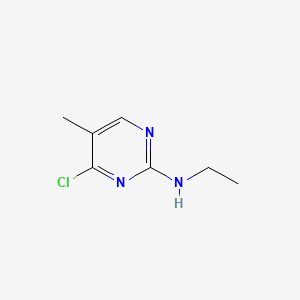
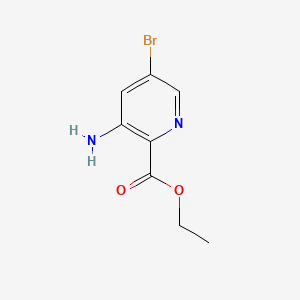
![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

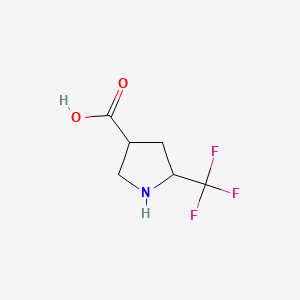
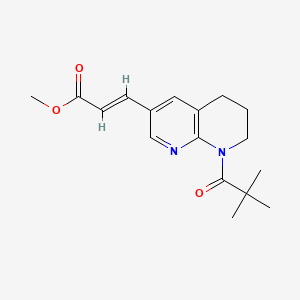
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

